molecular formula C16H15N3O2S B5881459 4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5881459
M. Wt: 313.4 g/mol
InChI Key: DOUHAGYCXYRRMN-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a high-purity chemical reagent designed for research and development in medicinal chemistry. This compound belongs to the 1,2,4-triazole-3-thiol class, a scaffold recognized for its significant pharmacological potential. Scientific literature has established that structurally similar 3-aryl-4H-1,2,4-triazole derivatives exhibit notable anti-inflammatory activity, making this chemical class a valuable template for the synthesis and discovery of new therapeutic agents . The structure features a 1,2,4-triazole core substituted with a thiol group, a phenyl ring, and a 2,5-dimethoxyphenyl ring, providing multiple sites for chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to develop novel analogs, such as through S-alkylation or N-acylation, to explore and optimize biological activity . It is supplied for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any consumer-related uses.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-8-9-14(21-2)13(10-12)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHAGYCXYRRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thiocarbonyl compounds under acidic or basic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The phenyl and dimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and suitable electrophiles. Characterization techniques such as NMR spectroscopy (both 1H and 13C), IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
1H NMR Signals at δ 14.18 (NH), 7.70 (aromatic protons)
13C NMR Peaks at δ 168.9 (C=O), 150.9 (aromatic)
IR Spectroscopy Key absorptions at 758 cm⁻¹ (C-S stretch)

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Case Study:
In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were evaluated for their antibacterial activity against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .

Anti-inflammatory Properties

Triazole derivatives have also been noted for their anti-inflammatory effects. The compound has been investigated for its potential to inhibit lipoxygenase (LOX) enzymes implicated in inflammatory pathways.

Case Study:
A study demonstrated that derivatives of triazole showed significant inhibition of LOX activity, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . The compound exhibited IC50 values indicating potent anti-inflammatory activity.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study:
In vitro studies on human cancer cell lines showed that the compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that it activated caspase pathways leading to programmed cell death .

Agricultural Applications

Triazoles are utilized in agriculture as fungicides due to their ability to inhibit fungal growth.

Case Study:
Field trials have shown that formulations containing triazole derivatives significantly reduced fungal diseases in crops such as wheat and barley. The compound demonstrated effective control over pathogens like Fusarium spp., leading to improved crop yields .

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function. Additionally, the aromatic groups can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring, impacting physicochemical and biological properties. Below is a detailed comparison:

Table 1: Substituent Variations and Key Properties
Compound Name/Identifier Position 4 Substituent Position 5 Substituent Notable Properties/Activities References
Target Compound 2,5-Dimethoxyphenyl Phenyl Antifungal, antibacterial (hypothesized)
5-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyleneamino] analog 2,5-Dimethoxyphenyl (Schiff base) 3-Chlorophenyl Enhanced antibacterial activity due to Cl
4-(3,4,5-Trimethoxyphenyl)-5-phenyl analog 3,4,5-Trimethoxyphenyl Phenyl Increased hydrophilicity; antitumor potential inferred from similar analogs
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) analog 4-Ethoxyphenyl 4-Methoxyphenyl Antifungal activity; thiolate salt formation
4-(2,4-Difluorophenyl)-5-(phenylsulfonyl) analog 2,4-Difluorophenyl Phenylsulfonylphenyl Electron-withdrawing groups enhance reactivity
4-[2-(4-Morpholinyl)ethyl]-5-phenyl analog 2-(4-Morpholinyl)ethyl Phenyl Predicted pKa ~8.26; potential CNS activity

Physicochemical Properties

  • Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., ethanol, DMF), critical for pharmaceutical formulation. The target compound’s dimethoxy substituents likely confer moderate solubility, intermediate between highly polar trimethoxy and non-polar phenyl analogs.
  • Thermal Stability : Bulky substituents (e.g., morpholinylethyl in ) reduce melting points due to disrupted crystallinity, whereas planar aromatic systems (e.g., phenylsulfonyl in ) enhance stability.

Biological Activity

4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazones or similar precursors. The general synthetic route can be summarized as follows:

  • Reagents : 2,5-dimethoxybenzaldehyde, phenylhydrazine, and carbon disulfide.
  • Conditions : The reaction is carried out in an alcoholic medium under reflux conditions.
  • Purification : The resulting product is purified through recrystallization from ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Staphylococcus aureus8 µg/mL15
Escherichia coli16 µg/mL12
Bacillus subtilis4 µg/mL18
Pseudomonas aeruginosa32 µg/mL10

These results suggest that the compound has a broad spectrum of activity and could be a candidate for further development as an antibacterial agent .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Molecular docking studies have suggested that it interacts with key bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Case Study 1: Antibacterial Efficacy

A study conducted by Mohammed et al. (2021) evaluated the antibacterial efficacy of various triazole derivatives including our compound against resistant strains of bacteria. The study found that the compound exhibited a higher antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, the compound was tested against Candida albicans and Aspergillus niger. Results indicated that it inhibited fungal growth with an MIC of 32 µg/mL for C. albicans and 64 µg/mL for A. niger, demonstrating potential as an antifungal agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via cyclization of thiosemicarbazide precursors in basic media. For example, hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized under reflux conditions to form the triazole-thiol core. Alkylation or Mannich reactions can further modify the thiol group. Characterization involves elemental analysis , ¹H-NMR , and LC-MS to confirm purity and structural integrity .

Q. How should researchers validate the structural identity of this compound and its derivatives?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H-NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm).
  • LC-MS for molecular ion peaks and fragmentation patterns.
  • FT-IR to identify the thiol (-SH) stretch (~2500 cm⁻¹) and triazole ring vibrations.
    Cross-referencing with synthetic intermediates (e.g., hydrazinecarbothioamides) ensures consistency .

Q. What are standard protocols for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial assays : Use agar diffusion or microdilution methods against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) calculations.
  • Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HeLa or HepG2) to assess IC₅₀ values.
  • Reference compounds (e.g., ampicillin or doxorubicin) are critical for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) is recommended:

  • Test solvents (ethanol vs. DMF), bases (NaOH vs. K₂CO₃), and reaction times.
  • Monitor by TLC/HPLC to identify side products (e.g., over-alkylated derivatives).
  • Use quantitative NMR or HPLC-UV for yield recalibration .

Q. What computational strategies are suitable for predicting the pharmacokinetic (ADME) properties of derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to assess binding affinity to target proteins (e.g., bacterial dihydrofolate reductase).
  • ADME prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and metabolic stability.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can substituent effects on bioactivity be systematically studied?

  • Methodology :

  • Synthesize a library of derivatives with varying substituents (e.g., halogen, alkyl, or heteroaryl groups) at the 2,5-dimethoxyphenyl or phenyl positions.
  • Perform QSAR (Quantitative Structure-Activity Relationship) analysis using descriptors like LogP, molar refractivity, and Hammett constants.
  • Cluster bioactivity data (e.g., MIC values) to identify pharmacophore requirements .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodology :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiol group.
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., disulfide dimers).
  • Use amber vials to avoid photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.